2,2-dimethyloxazolidine
Description
The exact mass of the compound Oxazolidine, 2,2-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIRTNKIXRXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347019 | |
| Record name | 2,2-Dimethyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-62-2 | |
| Record name | 2,2-Dimethyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethyloxazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyloxazolidine is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms. The gem-dimethyl group at the 2-position imparts specific steric and electronic properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical properties is fundamental for its effective application in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are crucial for handling, storage, and application of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| CAS Registry Number | 20515-62-2 | [1] |
| Boiling Point | 65 °C at 100 Torr 68-72 °C at 100 Torr | [2] [1] |
| Density | 0.9587 g/cm³ at 30 °C | [1][2] |
| Refractive Index (n_D) | 1.4553 at 30 °C | [1] |
| Calculated Water Solubility | 256 g/L at 25 °C | [1] |
| Calculated Flash Point | 32.7 ± 12.1 °C | [1] |
| Predicted pKa | 8.41 ± 0.40 | [2] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for the reliable use of any chemical compound. The following sections detail the experimental methodologies for key physical parameters.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.
Boiling Point Determination (Thiele Tube Method):
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the Thiele tube method is a common and effective technique.
Protocol:
-
Sample Preparation: Place a small volume (a few milliliters) of this compound into a small test tube.
-
Capillary Tube: Invert a sealed-end capillary tube and place it into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Place the assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Observation: Heat the side arm of the Thiele tube gently. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
-
Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube after the heat source is removed.[3]
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹.
-
C-H stretch (sp³): Strong bands just below 3000 cm⁻¹.
-
C-N stretch: A moderate band in the 1250-1020 cm⁻¹ region.
-
C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern: Upon electron ionization, this compound is expected to undergo fragmentation. The molecular ion peak (M⁺) at m/z = 101 may be observed. Common fragmentation pathways for cyclic amines and ethers include alpha-cleavage. A prominent fragment would be expected from the loss of a methyl group, resulting in a cation at m/z = 86. Further fragmentation could lead to the loss of other small neutral molecules.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (commonly by electron impact).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.
Safety and Handling
This compound is classified as a flammable liquid and is corrosive to the skin. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental methodologies for their determination. A comprehensive understanding of these properties is essential for the safe and effective use of this compound in research and development applications. The provided protocols offer a solid foundation for laboratories to verify these properties and to further investigate the chemical behavior of this versatile heterocyclic compound.
References
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
The Gem-Dimethyl Switch: 2,2-Dimethyloxazolidine in Asymmetric Synthesis
Executive Summary
In the landscape of heterocyclic building blocks, 2,2-dimethyloxazolidine functions as more than a passive protecting group; it is a conformational switch. By locking 1,2-amino alcohols (such as serine or threonine) into a rigid five-membered ring, this moiety exploits the Thorpe-Ingold (gem-dimethyl) effect to accelerate cyclization and restrict bond rotation.
For the drug development scientist, this heterocycle serves three distinct strategic purposes:
-
The Chiral Pool Hub: As the core of Garner’s Aldehyde , it preserves stereochemistry during the conversion of amino acids to complex chiral amines.
-
Peptide Solubilization: As a pseudoproline , it induces a cis-amide "kink" in peptide backbones, disrupting
-sheet aggregation during Solid Phase Peptide Synthesis (SPPS).[1] -
Divergent Scaffold: It serves as a substrate for
-lithiation, allowing stereoselective functionalization of the heterocyclic ring itself.
Part 1: The Architecture of Control
The Gem-Dimethyl Effect
The 2,2-dimethyl substitution is not merely for stability; it drives the thermodynamics of ring formation. The steric bulk of the methyl groups compresses the internal bond angle (
Stability Profile
The this compound ring exhibits an orthogonal stability profile essential for multi-step synthesis:
| Condition | Reactivity | Mechanistic Insight |
| Aqueous Acid | Labile | Hydrolysis occurs rapidly (pH < 4). The gem-dimethyl group is lost as acetone. |
| Aqueous Base | Stable | Resistant to saponification conditions (e.g., LiOH, NaOH) used to cleave esters. |
| Nucleophiles | Stable | Resistant to Grignard reagents and hydrides (unless the ring is activated, e.g., by Lewis acids). |
| Reducing Agents | Stable | Compatible with hydrogenation (Pd/C) and borohydrides. |
| Lewis Acids | Reactive | Can undergo ring opening or nucleophilic attack in the presence of strong Lewis acids (e.g., |
Part 2: Synthesis Strategies & Causality
The synthesis of the oxazolidine ring is typically thermodynamically controlled. While acetone can be used as the solvent and reagent, 2,2-dimethoxypropane (DMP) is the superior reagent.
Why DMP? Reaction with acetone generates water as a byproduct, which limits conversion due to equilibrium. DMP acts as a water scavenger (hydrolyzing to methanol and acetone), driving the equilibrium forward without requiring physical water removal (Dean-Stark).
Diagram 1: Mechanistic Pathway of Formation
The following diagram illustrates the acid-catalyzed condensation and the role of DMP.
Caption: Acid-catalyzed condensation using DMP as a dehydrating agent to drive equilibrium.
Part 3: The Garner’s Aldehyde Hub
Garner’s Aldehyde (N-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde) is the most critical application of this heterocycle. It allows the "chiral pool" of L-serine to be accessed for the synthesis of amino sugars, sphingosines, and chiral ligands.
Critical Control Point: Epimerization
The
-
Protocol Choice: Use DIBAL-H at -78°C. Avoid aqueous workups that are too basic.
-
Alternative: Reduce the ester to the alcohol first, then oxidize (Swern or IBX) to the aldehyde to ensure purity.
Experimental Protocol: Optimized Synthesis of Garner's Aldehyde
Note: This protocol prioritizes enantiomeric purity over raw speed.
Reagents:
-
N-Boc-L-Serine methyl ester
-
2,2-Dimethoxypropane (DMP)[2]
-
BF3·OEt2 (Catalyst)
-
DIBAL-H (1.0 M in toluene)
Step-by-Step Methodology:
-
Acetonide Formation: Dissolve N-Boc-L-Serine methyl ester (10 mmol) in dry acetone (50 mL). Add DMP (20 mL) and a catalytic amount of
(0.5 mmol).-
Why:
is a milder Lewis acid than pTsOH for Boc-protected amines, reducing the risk of N-deprotection.
-
-
Monitoring: Stir at RT. Monitor by TLC (stain with PMA). The product (oxazolidine ester) usually runs higher than the starting material.
-
Quench: Quench with
(to neutralize acid) before concentration. -
Reduction: Dissolve the crude ester in anhydrous Toluene (0.1 M). Cool to -78°C (Dry ice/acetone bath).
-
DIBAL Addition: Add DIBAL-H (1.1 equiv) dropwise over 30 minutes.
-
Control: Rapid addition causes local heating and over-reduction to the alcohol.
-
-
Workup: Quench with methanol at -78°C, then add saturated Rochelle’s salt solution. Stir vigorously until two clear layers form (breaks the aluminum emulsion).
Part 4: Pseudoprolines in Peptide Chemistry
In Solid Phase Peptide Synthesis (SPPS), "difficult sequences" often fail due to
The Solution: 2,2-dimethyloxazolidines derived from Serine or Threonine (and the thiazolidine equivalent from Cysteine) are termed Pseudoprolines (
-
Mechanism: The cyclic structure forces the preceding amide bond into a cis conformation (or at least destabilizes the trans form). This creates a "kink" in the peptide chain, mechanically disrupting the hydrogen bonding network required for
-sheet formation.[1] -
Result: Solvation is restored, and coupling yields for subsequent amino acids increase dramatically.
Diagram 2: The Pseudoproline "Kink" Effect
Caption: Pseudoprolines introduce structural kinks that prevent beta-sheet aggregation during SPPS.[1]
Part 5: Advanced Functionalization (Lithiation)
Beyond protection, the N-Boc-2,2-dimethyloxazolidine ring is a substrate for Beak-Hoppe lithiation . The Boc group directs lithiation to the
Key Insight: This allows for the introduction of electrophiles at the 4-position, creating quaternary centers or modifying the amino acid side chain.
Protocol Note:
-
Base:
-BuLi is typically required (stronger base than -BuLi). -
Ligand: TMEDA or Sparteine (for enantioselective lithiation if starting from an achiral precursor).
-
Temperature: Must be kept below -60°C to prevent ring fragmentation (beta-elimination).
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-Boc-alpha-amino aldehydes. Journal of Organic Chemistry.
-
Mutter, M., et al. (1995). Pseudoprolines (psi Pro) for accessing "inaccessible" peptides.[3] Journal of the American Chemical Society.[4]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines and oxazolidines.
-
Beak, P., & Lee, W. K. (1993). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. Journal of Organic Chemistry.
Sources
Methodological & Application
Application Note: The 2,2-Dimethyloxazolidine Scaffold in Asymmetric Synthesis
This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It focuses on the 2,2-dimethyloxazolidine scaffold, specifically in the context of Garner’s Aldehyde and its derivatives, which are the industry-standard "chiral pool" building blocks for synthesizing enantiopure amino alcohols, sphingolipids, and modified amino acids.
Introduction: The Power of Conformational Locking
In asymmetric synthesis, flexible substrates are the enemy of stereocontrol. The This compound ring system serves a critical function: it simultaneously protects vicinal amino-alcohol functionalities (typically from Serine or Threonine) and "locks" the molecule into a rigid conformation.
This rigidity is achieved by the acetonide (isopropylidene) bridge. Unlike acyclic protecting groups (e.g., N-Boc, O-TBS), the 5-membered oxazolidine ring restricts bond rotation between the chiral center (
Key Applications
-
Sphingolipid Synthesis: Backbone construction of sphingosine and phytosphingosine.
-
Non-Proteinogenic Amino Acids: Synthesis of
-quaternary amino acids. -
Peptide Mimetics: Creation of hydroxyethylamine isosteres (protease inhibitors).
Core Protocol: High-Fidelity Synthesis of (S)-Garner’s Aldehyde[1]
Objective: Synthesize (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's Aldehyde) from L-Serine without racemization.
Scientific Rationale:
Early protocols involved the direct reduction of the serine methyl ester with DIBAL-H. However, this method is prone to racemization (approx. 5-10% ee loss) due to the acidity of the
Reagents & Equipment[2][3][4]
-
Starting Material: N-Boc-L-Serine methyl ester (commercially available or prepared from L-Serine).
-
Acetonide Reagent: 2,2-Dimethoxypropane (DMP).[1]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) or BF3·OEt2.
-
Reductant: LiAlH4 or NaBH4/LiCl.
-
Oxidant: Oxalyl chloride/DMSO (Swern) or IBX (2-Iodoxybenzoic acid).
Step-by-Step Methodology
Step 1: Formation of the this compound Ring
-
Dissolution: Dissolve N-Boc-L-Serine methyl ester (1.0 equiv) in anhydrous Benzene or Toluene (0.5 M).
-
Note: Toluene is preferred for toxicity reasons.
-
-
Acetalization: Add 2,2-Dimethoxypropane (DMP) (6.0 equiv) and catalytic pTsOH (0.05 equiv).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove methanol.
-
Checkpoint: The reaction is driven by the removal of MeOH. The formation of the oxazolidine ring protects both the amine and the hydroxyl groups.
-
-
Workup: Cool, neutralize with Et3N, wash with NaHCO3, dry (Na2SO4), and concentrate.
-
Product:N-Boc-O,N-isopropylidene-L-serine methyl ester .
-
Step 2: Reduction to the Alcohol
-
Setup: Dissolve the ester from Step 1 in anhydrous THF (0.3 M) under Argon. Cool to 0°C.
-
Reduction: Slowly add LiAlH4 (0.6 equiv - note: 0.5 equiv is stoichiometric for ester to alcohol, slight excess ensures completion).
-
Alternative: Use NaBH4 (2.0 equiv) and LiCl (2.0 equiv) in EtOH/THF for milder conditions.
-
-
Quench: Carefully quench with Glauber’s salt (Na2SO4·10H2O) or Fieser workup. Filter off aluminum salts.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Product:(S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate . This intermediate is chemically stable and configurationally robust.[1]
-
Step 3: Oxidation to Garner's Aldehyde (Swern Oxidation)
Critical: Perform this step immediately before use if possible, as the aldehyde can epimerize upon prolonged storage on silica or in basic conditions.
-
Activation: To oxalyl chloride (1.2 equiv) in DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir for 15 min.
-
Oxidation: Add the alcohol from Step 2 (1.0 equiv) in DCM dropwise. Maintain -78°C. Stir for 30 min.
-
Base Addition: Add Et3N (5.0 equiv) dropwise. The solution will turn white/cloudy.
-
Warm Up: Allow to warm to 0°C over 30 mins.
-
Isolation: Quench with saturated NH4Cl. Extract with DCM.
-
Purification: Rapid filtration through a short pad of silica gel (10% EtOAc/Hexanes). Do not prolong exposure to silica.
-
Application: Diastereoselective Nucleophilic Addition[5][6]
Objective: Add a nucleophile (e.g., Vinylmagnesium bromide) to Garner's Aldehyde to create a chiral amino alcohol.
Mechanism of Stereocontrol: The reaction proceeds via the Felkin-Anh Model . The bulky N-Boc group acts as the "Large" group (L), the oxazolidine ring oxygen acts as the "Medium" group (M), and the hydrogen is "Small" (S).
-
Conformation: The C=O bond aligns anti-periplanar to the N-Boc group to minimize dipole interactions and steric clash.
-
Attack Trajectory: The nucleophile attacks from the Re-face (less hindered trajectory, passing over the H-atom rather than the ring system).
-
Outcome: The major product is the anti-amino alcohol (syn-Felkin product).
Protocol
-
Preparation: Dissolve (S)-Garner’s Aldehyde (1.0 equiv) in anhydrous THF. Cool to -78°C.[1]
-
Nucleophile Addition: Add Vinylmagnesium bromide (1.5 equiv) dropwise.
-
Note: Using ZnCl2 or TiCl4 can switch selectivity to the syn-amino alcohol via a Chelation-Controlled mechanism (Cram Chelate), where the metal bridges the aldehyde oxygen and the carbamate carbonyl.
-
-
Reaction: Stir at -78°C for 1 hour.
-
Quench: Add saturated NH4Cl.
-
Result: Formation of the vinylated alcohol with typically >90:10 dr (anti:syn).
Visualizing the Pathway & Stereochemistry
The following diagram illustrates the synthesis flow and the stereochemical outcome of the nucleophilic addition.
Caption: Synthesis of Garner's Aldehyde and divergent stereochemical outcomes based on reaction conditions (Felkin-Anh vs. Chelation).
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Racemization | Acidic | Avoid strong bases. Store aldehyde at -20°C. Use immediately after oxidation. |
| Rotamers in NMR | The N-Boc bond has restricted rotation at room temp. | NMR spectra often show broad or split peaks. Run NMR at 50°C or in DMSO-d6 to coalesce signals for verification. |
| Acetonide Hydrolysis | This compound ring is acid-labile. | Avoid aqueous acid during workups. Use buffered solutions (phosphate pH 7) if necessary. |
| Low Diastereoselectivity | Temperature too high or lack of bulky protecting group. | Ensure reaction is at -78°C. The Boc group is essential for steric bulk; do not substitute with Fmoc or Cbz for this specific selectivity profile. |
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.
-
Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by Oxidation of the Alcohol.[2] Organic Syntheses, 81, 1.
-
Campbell, A. D., Raynham, T. M., & Taylor, R. J. K. (1998).[3] A Simplified Route to the (R)-Garner Aldehyde and (S)-Vinyl Glycinol.[3] Synthesis, 1998(12), 1707–1709.[3]
-
Liang, J., & Wu, J. (2020). Recent Advances in the Synthesis and Application of Garner’s Aldehyde. Chemistry – A European Journal, 26, 1–15.
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[4][5] Beilstein Journal of Organic Chemistry, 9, 2641–2659.
Sources
- 1. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. CAS 95715-87-0: (R)-Garner aldehyde | CymitQuimica [cymitquimica.com]
Advanced Application Note: 2,2-Dimethyloxazolidine Derivatives in Medicinal Chemistry
Abstract
The 2,2-dimethyloxazolidine moiety is a versatile heterocyclic tool in medicinal chemistry, serving two distinct but critical functions: (1) Structural Disruption in Peptide Synthesis (via Pseudoprolines) and (2) Chiral Scaffolding/Prodrug Design .[1][2] This guide details the mechanistic rationale and experimental protocols for leveraging these derivatives to overcome aggregation in solid-phase peptide synthesis (SPPS) and to access enantiopure amino alcohol pharmacophores.
Module 1: The "Pseudoproline" Effect in Peptide Drug Discovery
Application: Overcoming "difficult sequences" and aggregation during Solid-Phase Peptide Synthesis (SPPS).
The Mechanistic Rationale
In the synthesis of long or hydrophobic peptides (e.g., GLP-1 analogs, amyloidogenic sequences), inter-chain hydrogen bonding often leads to
The Pseudoproline (
-
The "Kink": The cyclic oxazolidine ring locks the backbone phi (
) angle, mimicking the structure of Proline. This induces a cis-amide bond preference, introducing a "kink" in the peptide backbone.[3] -
Solvation: This kink disrupts the regular H-bonding network required for
-sheet formation, dramatically increasing the solvation and accessibility of the growing peptide chain.[3] -
Reversibility: The this compound ring is acid-labile. Standard TFA cleavage (95% TFA) hydrolyzes the ring, restoring the native Ser or Thr residue with no trace of the modification.
Visualization: The Aggregation-Disruption Pathway
Figure 1: Mechanism of Pseudoproline-mediated disruption of peptide aggregation during SPPS.[4]
Protocol: Incorporation of Pseudoprolines in SPPS
Reagent: Fmoc-Ser(
Step-by-Step Methodology:
-
Identification: Locate Ser or Thr residues within the hydrophobic region of your target sequence. Ideally, insert a pseudoproline every 5–6 residues in difficult regions.
-
Coupling:
-
Use PyBOP/DIEA or DIC/Oxyma activation.
-
Note: Coupling to the bulky oxazolidine nitrogen (the subsequent step) is slow. When coupling the next amino acid onto the pseudoproline, use double coupling cycles and stronger activation (e.g., HATU) with extended reaction times (2 x 60 min).
-
-
Cleavage:
-
Perform standard cleavage using TFA:TIS:Water (95:2.5:2.5) for 2–3 hours.
-
Validation: The mass shift is distinct. The protected pseudoproline adds +40 Da (from the isopropylidene bridge) relative to Ser. After cleavage, the mass should revert exactly to the native peptide mass.
-
Module 2: Synthetic Utility – Garner’s Aldehyde & Chiral Scaffolds
Application: Synthesis of enantiopure sphingosines, amino sugars, and viral protease inhibitors.
The this compound ring protects the 1,2-amino alcohol functionality of Serine while fixing the chiral center, preventing racemization during subsequent aldehyde generation.
Protocol: Optimized Synthesis of the Oxazolidine Ring
This protocol avoids the harsh reflux conditions of earlier methods, using Lewis acid catalysis for milder acetonization.
Reagents:
-
N-Boc-L-Serine Methyl Ester (Starting Material)
-
2,2-Dimethoxypropane (DMP) (Reagent & Solvent)[2]
-
Boron Trifluoride Diethyl Etherate (BF
OEt ) (Catalyst) -
Acetone (Solvent)
Experimental Workflow:
-
Preparation: Dissolve N-Boc-L-Serine Methyl Ester (10 mmol) in anhydrous acetone (20 mL).
-
Acetonization: Add 2,2-dimethoxypropane (DMP) (10–15 equiv.) to the solution.
-
Catalysis: Cool to 0°C. Add BF
OEt (0.1 equiv.) dropwise.-
Critical Control: Do not use excess Lewis acid, as it may degrade the Boc group.
-
-
Reaction: Stir at room temperature for 1.5 – 2 hours. Monitor by TLC (Visualize with Ninhydrin or KMnO
). -
Quench: Quench with saturated aqueous NaHCO
. -
Workup: Extract with ethyl acetate. Wash with brine.[1] Dry over Na
SO . -
Result: The product is N-Boc-2,2-dimethyloxazolidine-4-carboxylic acid methyl ester . This intermediate is now ready for DIBAL reduction to yield Garner's Aldehyde.[5]
Module 3: Prodrug Stability & Hydrolysis Kinetics
Application: Designing pH-sensitive delivery systems.
2,2-dimethyloxazolidines function as prodrugs for
Comparative Stability Data
The gem-dimethyl group at the C2 position introduces steric bulk that stabilizes the ring at neutral pH compared to unsubstituted oxazolidines, but hydrolysis remains rapid in acidic media.
| pH Environment | Approx. Half-Life ( | Mechanism | Application Note |
| pH 7.4 (Plasma) | > 24 Hours | Stable | Suitable for systemic circulation. |
| pH 5.0 (Lysosome) | 10 - 30 Minutes | Acid-Catalyzed Ring Opening | Intracellular drug release. |
| pH 1.2 (Stomach) | < 60 Seconds | Rapid Hydrolysis | Immediate release in GI tract. |
Protocol: In Vitro Hydrolysis Assay
Objective: Determine the release rate of the active amino alcohol.
-
Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM acetate buffer (pH 5.0).
-
Stock Solution: Dissolve the this compound derivative in DMSO (10 mM).
-
Incubation: Add 10
L stock to 990 L buffer (Final conc: 100 M) at 37°C. -
Sampling: Inject 10
L aliquots into HPLC at t=0, 5, 15, 30, 60, 120 min. -
Analysis: Monitor the disappearance of the oxazolidine peak and the appearance of the amino alcohol peak.
-
Calculation: Plot
vs. time to determine and .
-
References
-
Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol. University of Wisconsin–Madison Theses. [Link]
-
Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed (J Pharm Sci). [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. [Link]
-
3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Organic Syntheses. [Link]
Sources
Optimization and Standard Operating Procedures for the N-Acylation of Sterically Hindered 2,2-Dimethyloxazolidines
Introduction & Chemical Context
The 2,2-dimethyloxazolidine scaffold is a critical structural motif in organic synthesis, serving two primary roles: as a protecting group for 1,2-amino alcohols (masking both functionality and chirality) and as a "pseudoproline" in peptide chemistry to disrupt
However, the N-acylation of this scaffold poses a unique challenge known as the Gem-Dimethyl Steric Wall . The presence of two methyl groups at the C2 position, often combined with substituents at C4 (derived from Serine/Threonine), creates a highly congested steric environment around the nucleophilic nitrogen. Furthermore, the electronic character of the nitrogen is attenuated, and the ring system itself is acid-labile (acetonide hydrolysis).
This guide provides field-proven protocols to overcome these barriers, ensuring high conversion rates while maintaining ring integrity.
The Challenge: Steric vs. Electronic
-
Steric Hindrance: The gem-dimethyl groups at C2 project volume directly into the trajectory required for the incoming electrophile (Burgi-Dunitz angle).
-
Acid Sensitivity: The aminal carbon (C2) is susceptible to hydrolysis. Strong acid generation (e.g., HCl from acid chlorides) must be instantly neutralized to prevent ring opening to the amino alcohol.
Mechanistic Logic & Strategic Planning
Successful acylation relies on selecting the correct "activation energy" for the electrophile. Standard esters are too unreactive. We must use high-energy species (Acid Chlorides, Acid Fluorides) or advanced coupling agents (HATU/HOAt) that utilize anchiomeric assistance.
Decision Matrix: Selecting Your Method
| Substrate / Acyl Donor | Recommended Method | Critical Reagent | Why? |
| Simple Acyl Groups (Acetyl, Benzoyl) | Method A: Acid Chloride | Acetyl Chloride / Pyridine | Small electrophiles can penetrate the steric wall; Pyridine scavenges HCl. |
| Amino Acids (Peptide Coupling) | Method B: HATU/HOAt | HATU / DIPEA | HOAt provides neighboring group participation (anchiomeric assistance). |
| Extremely Hindered (Val, Ile, Aib) | Method C: Acid Fluoride | TFFH or Cyanuric Fluoride | Acid fluorides are smaller than OBt/OAt esters and highly reactive but stable to moisture. |
Visualization of Workflows
Diagram 1: The Steric Challenge & Solution Logic
Caption: Logic flow for overcoming steric and stability constraints in oxazolidine acylation.
Experimental Protocols
Protocol A: Standard Acylation with Acid Chlorides
Best for: Acetylation, Benzoylation, and simple aliphatic chains.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acylating Agent: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)
-
Base: Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) (
concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the oxazolidine and the base (Pyridine or TEA) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: This controls the exotherm and prevents acid-catalyzed ring opening.
-
Addition: Add the Acid Chloride dropwise over 10–15 minutes.
-
Note: If using solid acid chlorides, dissolve in minimal DCM first.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; oxazolidines often stain poorly, so look for the disappearance of the starting material spot).
-
Quench: Add saturated aqueous
(weakly basic) to quench excess acid chloride. Do not use HCl for the first wash. -
Workup: Extract with DCM (
). Wash combined organics with water and brine. Dry over . -
Purification: Flash column chromatography.
-
Caution: Silica gel is slightly acidic. Elute quickly or add 1% Triethylamine to the eluent to prevent hydrolysis on the column.
-
Protocol B: Peptide Coupling (The HATU Method)
Best for: Coupling N-protected amino acids (Fmoc-Xaa-OH) to Pseudoprolines.
Reagents:
-
Amine: Pseudoproline/Oxazolidine (1.0 equiv)
-
Carboxylic Acid: Fmoc-Amino Acid (1.2 – 1.5 equiv)
-
Coupling Agent: HATU (1.2 – 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Pre-activation: In a dry vial, dissolve the Fmoc-Amino Acid and HATU in DMF. Add DIPEA. Shake/stir for 1–2 minutes. The solution should turn yellow (formation of the activated ester).
-
Coupling: Add the pre-activated mixture to the solution containing the oxazolidine.
-
Time: Stir at RT. Due to steric hindrance, these reactions are slower than standard peptide couplings. Allow 4–12 hours or overnight.
-
Optimization: If conversion is low (<50% after 4h), switch to Protocol C (Acid Fluoride).
Protocol C: The "Nuclear Option" (Acid Fluorides)
Best for: Extremely hindered couplings where HATU fails.
Reagents:
-
Amine: Oxazolidine (1.0 equiv)
-
Acid Fluoride Generator: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .
-
Base: DIPEA (3.0 equiv)
Procedure (In-Situ Generation):
-
Dissolve the Fmoc-Amino Acid (1.2 equiv) and TFFH (1.2 equiv) in anhydrous DCM or DMF.
-
Add DIPEA (1.5 equiv) and stir for 15 minutes at 0°C. This generates the Amino Acid Fluoride (R-COF) in situ.
-
Add the oxazolidine (1.0 equiv) and remaining DIPEA (1.5 equiv).
-
Stir at RT for 2–6 hours.
-
Why this works: The fluoride atom is small (low steric demand) and an excellent leaving group, allowing the electrophile to slip past the gem-dimethyl wall.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Aldehyde/Alcohol formation) | Acidic conditions during reaction or workup. | Ensure excess base (Pyridine/DIPEA) is present before adding the acyl donor. Use basic washes ( |
| Low Conversion (<20%) | Extreme steric hindrance. | Switch to Protocol C (Acid Fluoride) . Increase temperature to 40°C (carefully). Use microwave irradiation (50°C, 15 min). |
| Epimerization | Over-activation of the amino acid. | Avoid using DMAP with chiral amino acids. Use collidine (TMP) instead of DIPEA as a milder base with Acid Fluorides. |
| Precipitation | Solubility of the oxazolidine salt. | Switch solvent to NMP (N-methylpyrrolidone) or a DCM/DMF mixture. |
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common failure modes in oxazolidine acylation.
References
-
Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis."[1][2] Journal of the American Chemical Society.[3] Link
-
Carpino, L. A., et al. (2003). "Complex Polyfluoride Additives in Fmoc-amino Acid Fluoride Coupling Processes." Organic Letters. Link
-
Mutter, M., et al. (1999). "Pseudoprolines: Peptide bond formation with sterically hindered amino acid derivatives." Tetrahedron. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Sigma-Aldrich Technical Bulletin. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2-Dimethyloxazolidine Synthesis
Core Directive: The Equilibrium Challenge
The formation of 2,2-dimethyloxazolidine is a classic acid-catalyzed condensation between a 1,2-amino alcohol and a ketone. As a Senior Application Scientist, the first thing I must emphasize is that this is not merely a "mixing" reaction; it is a thermodynamic equilibrium driven entirely by water removal.
The Reaction Equation:
Failure to remove water results in low conversion and hydrolysis during workup. The two primary optimized pathways we support are Azeotropic Dehydration (Physical removal) and Chemical Scavenging (using 2,2-dimethoxypropane).
Troubleshooting Guide & FAQs
Q1: I am observing low conversion (<50%) despite refluxing for 24 hours. What is wrong?
Diagnosis: You are likely hitting the equilibrium limit because water is not being removed effectively. Root Cause: If you are refluxing acetone (bp 56°C) without a water-entraining co-solvent, you cannot effectively remove water via a Dean-Stark trap because the temperature is too low to drive the azeotrope efficiently, or the water is simply refluxing back into the pot. Solution:
-
Switch to Chemical Dehydration: Use 2,2-dimethoxypropane (DMP) . It reacts with the generated water to form methanol and acetone, chemically destroying the water and driving the equilibrium to completion.
-
Optimize Azeotropic Method: If you must use a Dean-Stark apparatus, use a co-solvent like cyclohexane or toluene . These form azeotropes with water that boil higher than acetone, allowing water separation. Note: Acetone must be used in excess as it will also co-distill.
Q2: My product decomposes/hydrolyzes during the workup or purification.
Diagnosis: The oxazolidine ring is acid-labile .[1] Root Cause: Residual acid catalyst (p-TsOH, HCl) in the presence of water during the quench or aqueous wash reverses the reaction. Solution:
-
The "Basic" Rule: Never expose the crude reaction mixture to water until it has been neutralized .
-
Protocol Adjustment: Quench the reaction with Triethylamine (Et3N) or solid Potassium Carbonate (K2CO3) before any aqueous workup or concentration.
-
Purification: Distill the product under reduced pressure. If silica gel chromatography is necessary, pretreat the silica with 1% Et3N/Hexanes to neutralize its inherent acidity.
Q3: I see a significant "polymer" or oligomer byproduct.
Diagnosis: Competitive intermolecular reaction vs. intramolecular cyclization. Root Cause: High concentration or insufficient acetone can lead to the amine of one molecule reacting with the alcohol/ketone of another, or Schiff base polymerization. Solution:
-
High Dilution: Not typically required for this 5-membered ring formation (which is kinetically favored), but ensure you have a large excess of acetone (acting as both reagent and solvent) to favor the intramolecular trap.
-
Temperature Control: Avoid excessive heating. The DMP method allows reaction at room temperature, minimizing thermal polymerization.
Experimental Protocols
Method A: Chemical Dehydration (Recommended for High Purity)
This method uses 2,2-dimethoxypropane (DMP) to chemically consume water. It is milder and typically higher yielding.[2]
Reagents:
-
2-Aminoethanol (1.0 equiv)[3]
-
2,2-Dimethoxypropane (DMP) (1.2 - 1.5 equiv)
-
Acetone (Solvent, 2-3 volumes)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equiv)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Addition: Dissolve 2-aminoethanol in acetone. Add DMP.
-
Catalysis: Add p-TsOH. Stir at Room Temperature for 4–12 hours.
-
Checkpoint: Monitor by TLC (stain with Ninhydrin; starting amine is positive, product is less polar/negative).
-
-
Quench: Add Triethylamine (1.1 equiv relative to p-TsOH) to neutralize the catalyst. Stir for 15 mins.
-
Concentration: Remove volatile solvents (Acetone, Methanol, residual DMP) under reduced pressure (Rotary Evaporator).
-
Purification: Distill the resulting oil under vacuum (bulb-to-bulb or fractional distillation) to obtain pure this compound.
Method B: Azeotropic Distillation (Scale-Up Friendly)
Uses a Dean-Stark trap to physically remove water.
Reagents:
-
2-Aminoethanol (1.0 equiv)[3]
-
Acetone (3.0 - 5.0 equiv)
-
Cyclohexane or Toluene (Solvent)
-
p-TsOH (0.05 equiv)
Step-by-Step:
-
Setup: Equip flask with a Dean-Stark trap and reflux condenser.
-
Reflux: Mix amine, acid, and solvent. Heat to reflux. Add acetone slowly or have it present in excess.
-
Water Removal: Reflux until water collection in the trap ceases (typically 6–12 hours).
-
Neutralization: Cool to RT. Add solid
or . Filter off the solids. -
Distillation: Fractionally distill. Caution: Product may co-distill with solvent if boiling points are close.
Data Visualization & Logic
Pathway Analysis: Mechanism & Failure Points
The following diagram illustrates the acid-catalyzed pathway and where specific errors (water, acidity) cause failure.
Caption: Fig 1. Reaction mechanism highlighting the critical water removal step and the risk of acid-catalyzed hydrolysis during workup.
Decision Tree: Troubleshooting
Caption: Fig 2.[1][4][5] Diagnostic flow for resolving common synthetic failures.
Comparative Data
Table 1: Method Efficiency Comparison
| Feature | Method A: DMP (Chemical) | Method B: Dean-Stark (Physical) |
| Reaction Temp | 20°C - 40°C (Mild) | 80°C - 110°C (Harsh) |
| Reaction Time | 4 - 12 Hours | 12 - 24 Hours |
| Water Removal | Irreversible (Chemical) | Reversible (Equilibrium dependent) |
| Typical Yield | 85 - 95% | 60 - 80% |
| Workup Risk | Low (Volatiles removed easily) | High (Thermal stress/Hydrolysis) |
References
-
Preparation method of 2,2-dimethoxypropane. (Patent CN103772167A). Google Patents. Retrieved from 2
- Context: Validates the industrial relevance and high purity achievable using DMP precursors and methods.
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives. National Institutes of Health (PMC). Retrieved from 1
- Context: Discusses the stability of the oxazolidine ring, its acid lability, and mechanisms of ring opening/hydrolysis which are critical for troubleshooting workup conditions.
-
This compound Product Data & Stability. ChemScene. Retrieved from 6
- Context: Provides physical property data (MW, CAS) and handling precautions for the specific target molecule.
-
The Decomposition of 2-Methyl-Δ2-Oxazoline in Aqueous Solution. ResearchGate. Retrieved from 7
- Context: Although focused on oxazolines, this reference provides authoritative kinetic data on the hydrolysis of the cyclic C-N-O system in aqueous media, supporting the requirement for basic workup.
Sources
- 1. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis [mdpi.com]
- 5. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
Technical Support Guide: Identifying Side Products in 2,2-Dimethyloxazolidine Amine Protection
Core Mechanism & Failure Analysis
To identify side products, one must first understand the thermodynamic equilibrium. The formation of the oxazolidine ring is an acid-catalyzed condensation. The reaction is reversible and driven by the removal of water (or methanol when using DMP).
Reaction Pathway & Critical Failure Points
The following diagram illustrates the reaction coordinate and where specific impurities originate.
Figure 1: Mechanistic pathway showing the origin of common side products (Imine, Hydrolysis, Epimer).
Diagnostic Fingerprinting: What are you looking at?
Researchers often confuse rotamers with impurities or fail to detect hydrolysis until it is too late. Use this matrix to interpret your analytical data.
Table 1: NMR & MS Signatures of Target vs. Impurities
| Species | 1H NMR Signature (Diagnostic) | 13C NMR Signature | Mass Spec (ESI) |
| This compound (Target) | Gem-dimethyls: Two distinct singlets (if chiral) or one singlet at | Quaternary C2: Signal at | |
| Hydrolyzed Product (Open Chain) | Gem-dimethyls: Missing. Backbone: Shifts upfield (reverting to amino alcohol positions). | Quaternary C2: Missing. | |
| Schiff Base (Imine) | Imine CH: If aldehyde derived, | C=N: | |
| Mixed Acetal (DMP intermediate) | Methoxy: Singlet at | Methoxy Carbon: | |
| Rotamers (Not an Impurity) | Split Peaks: Broadening or doubling of ALL signals (approx 3:1 to 1:1 ratio). Coalesces at high temp (50°C+). | Doubled Peaks: Carbon signals appear as pairs. | Same as Target. |
Troubleshooting Guide (FAQ)
Scenario A: "My product vanished on the silica column."
Diagnosis: Acid-catalyzed Hydrolysis.
2,2-dimethyloxazolidines are acid-labile
-
The Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes before loading. Include 0.5% TEA in the eluent. Alternatively, use neutral alumina.
Scenario B: "I see extra peaks in the NMR, but the Mass Spec is correct."
Diagnosis: Rotamers vs. Diastereomers.
If you have an
-
The Test: Run a variable temperature (VT) NMR at 50–60°C.
-
If peaks merge: It is a clean product (Rotamers).
-
If peaks remain distinct: It is a diastereomer (Epimerization) or a structural impurity.
-
Scenario C: "The reaction stalled. I see a methoxy signal at 3.2 ppm."
Diagnosis: Incomplete Transacetalization (Mixed Acetal Trap). When using 2,2-dimethoxypropane (DMP), the intermediate is an acyclic mixed acetal. If the ring does not close, it is usually due to steric hindrance or insufficient acid catalyst.
-
The Fix:
-
Ensure you are using a catalyst (p-TsOH or BF3·OEt2).
-
Switch from "neat" DMP to refluxing benzene/toluene with a Dean-Stark trap to physically remove methanol, driving the equilibrium to the cyclic form.
-
Scenario D: "My optical rotation is lower than the literature value."
Diagnosis: C4-Epimerization (Garner's Aldehyde Syndrome). If your oxazolidine is derived from serine/threonine ester and you subjected it to basic conditions or high heat, the alpha-proton (C4) can deprotonate, leading to racemization.
-
The Fix: Avoid strong bases. If synthesizing Garner's aldehyde, keep the temperature strictly controlled (-78°C) during reduction/oxidation steps.
Decision Tree for Crude Analysis
Use this logic flow to determine the next step after reaction workup.
Figure 2: Analytical decision tree for evaluating crude reaction mixtures.
Optimized Protocol: The "Self-Validating" Method
This protocol minimizes side products by chemically sequestering water and preventing acidic hydrolysis during workup.
Reagents:
-
Amino Alcohol (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (5–10 eq) or Acetone (Solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Critical: Molecular Sieves (3Å, activated) or Benzene/Toluene for azeotrope.
Step-by-Step:
-
Setup: Dissolve amino alcohol in DMP (or acetone/DMP mix). Add activated 3Å molecular sieves. Why: Chemical water removal prevents the reverse reaction (hydrolysis).
-
Catalysis: Add p-TsOH. Stir at room temperature (kinetic control) or reflux (thermodynamic control) depending on steric bulk.
-
Monitoring: Check TLC. Stain with Ninhydrin.
-
Starting Material: Red/Purple (free amine).
-
Product: Yellow/Orange or faint (secondary amine/protected).
-
-
Quench (CRITICAL): Add Triethylamine (TEA) to neutralize p-TsOH before concentration.
-
Validation: pH paper should read 8–9. If acidic, the product will hydrolyze during rotary evaporation.
-
-
Workup: Partition between EtOAc and saturated NaHCO3.
-
Purification: Flash chromatography on silica gel pre-equilibrated with 1% TEA/Hexanes .
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. The Journal of Organic Chemistry, 52(12), 2361–2364. Link
-
Mutter, M., et al. (1995). Pseudo-prolines: A new concept for the stabilization of secondary structure in peptide synthesis. Journal of the American Chemical Society, 117(39), 10153–10154. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Amino Group). Link
-
Fantauzzi, S., et al. (2002). This compound derivatives as potential prodrugs: Synthesis and stability studies. Bioorganic & Medicinal Chemistry Letters, 12(17), 2311-2314. Link
methods to prevent racemization during 2,2-dimethyloxazolidine cleavage
Technical Support Center: 2,2-Dimethyloxazolidine Cleavage & Racemization Prevention
Subject: Technical Guide for the Deprotection of N-Protected 2,2-Dimethyloxazolidines (Serine/Threonine/Phenylserine Derivatives) Ticket ID: #OX-CLV-001 Status: Open Priority: High (Stereochemical Integrity Critical)
Executive Summary
The cleavage of the this compound ring (often an isopropylidene or "acetonide" protection of a 1,2-amino alcohol) is a pivotal step in the synthesis of chiral amino alcohols and sphingolipids. While generally considered a straightforward acid-catalyzed hydrolysis, this step poses significant racemization risks, particularly for substrates with electron-donating groups at the C4/C5 positions (e.g., phenylserine derivatives) or when the resulting amino alcohol is prone to retro-aldol or elimination mechanisms.
This guide provides mechanistic insights, validated low-racemization protocols, and troubleshooting steps to ensure high enantiomeric excess (ee) retention.
Module 1: Understanding the Enemy (Mechanism)
To prevent racemization, one must understand its origin during the acidic cleavage process. The reaction competes between a clean SN2-like hydrolysis and an SN1 pathway that proceeds via a planar carbocation.
Mechanistic Pathway & Risk Factors[1]
-
Desired Pathway (Path A): Protonation of the acetonide oxygen followed by nucleophilic attack of water/alcohol. This preserves the stereocenter configuration.
-
Racemization Pathway (Path B - SN1): If the C4/C5 substituent stabilizes a positive charge (e.g., phenyl, vinyl), the C-O bond may break before the nucleophile attacks. This forms a planar carbocation intermediate, destroying the stereocenter. Re-attack can occur from either face.
-
Elimination Risk (Path C): For serine derivatives, harsh acidity can catalyze
-elimination to form an achiral enamine (dehydroalanine derivative), which re-hydrates non-stereoselectively.
Figure 1: Mechanistic divergence between clean hydrolysis and racemization pathways.
Module 2: Standard & Optimized Protocols
Choose the protocol based on your substrate's sensitivity.
Protocol A: The "Gold Standard" (Mild Sulfonic Acid)
Best for: General substrates, Garner’s aldehyde derivatives, and phenylserine analogs. Using p-toluenesulfonic acid (p-TsOH) in methanol allows for controlled acidity and avoids the harsh local pH spikes associated with mineral acids.
Reagents:
-
Substrate (1.0 equiv)
-
p-TsOH·H₂O (0.1 – 0.2 equiv for catalytic; 1.0 equiv if rapid cleavage needed)
-
Methanol (Reagent Grade)
Step-by-Step:
-
Dissolution: Dissolve the oxazolidine in MeOH (0.1 M concentration).
-
Acid Addition: Add p-TsOH·H₂O at 0°C .
-
Reaction: Stir at room temperature (20-25°C). Monitor by TLC (typically 2-6 hours).
-
Note: If the reaction is sluggish, warm to 40°C, but do not reflux unless necessary.
-
-
Quenching (Critical): Cool to 0°C. Neutralize with solid NaHCO₃ or basic resin (e.g., Amberlyst A21) to pH 7. Avoid aqueous NaOH , which can induce base-catalyzed epimerization of the newly formed aldehyde or alcohol.
-
Workup: Filter solids, concentrate under reduced pressure (keep bath <30°C), and purify.
Protocol B: Heterogeneous Catalysis (Dowex Resin)
Best for: Ultra-sensitive substrates where workup-induced racemization is a risk.
Reagents:
-
Dowex 50W-X8 (H+ form), pre-washed with MeOH.
-
Methanol/Water (9:1).
Step-by-Step:
-
Suspend the oxazolidine in MeOH/H₂O (9:1).
-
Add Dowex 50W-X8 resin (approx. 500 mg per mmol substrate).
-
Stir gently at room temperature.
-
Monitoring: The reaction is slower (overnight).
-
Termination: Filter off the resin. The filtrate contains the pure amino alcohol. No neutralization required (preventing salt formation and basic spikes).
Protocol C: Anhydrous HCl (The "Nuclear" Option)
Best for: Sterically hindered oxazolidines that resist mild hydrolysis. Risk: Higher racemization probability; strict temperature control required.
Step-by-Step:
-
Dissolve substrate in dry MeOH or Dioxane.
-
Add 4M HCl in Dioxane dropwise at 0°C .
-
Stir at 0°C for 1 hour, then allow to warm to 10°C max.
-
Quench: Pour into ice-cold saturated NaHCO₃. Extract immediately with EtOAc.
Module 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of ee (Racemization) | Reaction temperature too high (>40°C). | Repeat at 0°C–RT. Switch to Protocol B (Dowex). |
| Strong base used during quench. | Use solid NaHCO₃ or buffer to pH 7. Never use NaOH/KOH. | |
| SN1 pathway active (benzylic substrates). | Use a scavenger (e.g., 5% water or thioanisole) to capture cation stereoselectively, or switch to Lewis Acid catalysis (Yb(OTf)₃). | |
| Incomplete Cleavage | Steric hindrance at C2 (2,2-dimethyl). | Increase time, not temperature. Add 5-10% water to the methanol (hydrolysis requires water). |
| Boc/Cbz Removal | Acid too strong (e.g., neat TFA). | Use p-TsOH (Protocol A) or maintain pH > 1. Boc is labile at pH < 1; Oxazolidine cleaves at pH ~2-3. |
| Side Product: Methyl Ester | Transesterification of side-chain esters. | Replace MeOH with THF/H₂O (4:1) or Isopropanol.[1] |
Module 4: Decision Matrix (Visual)
Use this logic flow to select the correct condition for your specific molecule.
Figure 2: Protocol Selection Decision Tree.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use TFA/DCM for this cleavage? A: Yes, but it is often "overkill." TFA/DCM (1:1) will cleave the oxazolidine rapidly but will also remove N-Boc groups. If you need to retain the Boc group, use p-TsOH in MeOH or limit TFA to 5% in DCM at 0°C.
Q: My product is water-soluble. How do I isolate it without aqueous workup? A: Use Protocol B (Dowex Resin) . Since the reagent is a solid polymer, you simply filter it out. The filtrate contains your product in methanol. Evaporate the solvent to obtain the clean product without extraction.
Q: Why does my ee drop when I scale up? A: Scale-up often creates heat transfer issues. The exotherm from adding acid can locally heat the solution, triggering the SN1 racemization pathway. Solution: Add acid slowly as a solution (not neat solid) and ensure vigorous stirring with internal temperature monitoring.
Q: Does the "Garner's Aldehyde" racemize during this step? A: Garner's aldehyde is notoriously configurationally unstable.[2] However, the racemization usually happens during its formation (oxidation) or subsequent basic reactions (enolization). Acidic hydrolysis of the acetonide itself is less risky if the aldehyde is protected or immediately reduced/reacted. If you are hydrolyzing the acetonide of the aldehyde, proceed with extreme caution and use Protocol B.
References
-
Original Garner's Aldehyde Synthesis & Stability
- Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.
-
Mild Cleavage Protocols (p-TsOH)
- Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)
-
Racemization Mechanisms in Amino Acids
- Takahashi, O., et al. (2017). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. International Journal of Molecular Sciences, 18(11), 2473.
-
Resin-Based Hydrolysis
- Grainger, R. S., et al. (2019). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines. ACS Omega, 4(6), 10316–10327.
Sources
Validation & Comparative
Comparative Guide: 2,2-Dimethyloxazolidine vs. Standard Chiral Auxiliaries
[1]
Executive Summary & Scope Definition
Objective: This guide provides a technical comparison between 2,2-dimethyloxazolidine-based auxiliaries (specifically the Kanemasa-type auxiliaries) and the industry-standard Evans Oxazolidinones .
Critical Distinction: The term "this compound" appears in two distinct contexts in asymmetric synthesis:
-
The Chiral Scaffold (Garner's Aldehyde): A protecting group strategy where the ring locks the conformation of a substrate (e.g., serine) to direct nucleophilic attack. This is substrate control.
-
The Chiral Auxiliary (Kanemasa Type): An N-acylated 2,2-dimethyl-1,3-oxazolidine moiety attached to a substrate to induce stereochemistry, then removed.[] This is reagent control.
Focus: This guide primarily analyzes the Auxiliary Application (Type 2) to provide a direct comparison to Evans and Myers auxiliaries, while briefly addressing the Scaffold utility (Type 1) as a strategic alternative.
Structural & Mechanistic Basis
The Incumbent: Evans Oxazolidinone[2]
-
Structure: A cyclic carbamate (urethane).
-
Mechanism: Relies on Z-enolate formation via chelation (e.g., with Li, Ti, or B).[] The carbonyl oxygen of the oxazolidinone chelates with the metal, locking the enolate geometry. The bulky group at C4 (benzyl, isopropyl) shields one face.
-
Dipole: The C=O bond of the auxiliary opposes the enolate dipole, minimizing repulsion in the transition state.
The Challenger: this compound (Kanemasa Auxiliary)[1]
-
Structure: A cyclic aminal (hemiaminal ether).
-
Mechanism: The gem-dimethyl group at C2 is the critical control element.[] Unlike the planar carbamate of Evans, the oxazolidine ring is puckered. The C2-methyl groups create a "steric wall" that works synergistically with the C4-substituent (usually phenyl) to block one face of the N-acyl group.[]
-
Advantage: The nitrogen is more basic (amine-like) than in oxazolidinones (amide-like), altering the electronic properties of the attached acyl group.[]
Mechanistic Visualization (DOT Diagram)
Figure 1: Mechanistic pathways comparing the chelation-driven Evans model vs. the steric/conformational Kanemasa model.[]
Comparative Performance Matrix
The following table contrasts the this compound (Kanemasa) auxiliary against the Evans Oxazolidinone and Myers Pseudoephedrine.
| Feature | Evans Oxazolidinone | This compound (Kanemasa) | Myers Pseudoephedrine |
| Primary Stereocontrol | Chelation (Ti, B, Li) | Steric (gem-dimethyl) + Ring Pucker | H-Bonding / Chelation (Li) |
| Alkylation Selectivity | Excellent (>98:2 dr) | Good to Excellent (90:10 - 98:2 dr) | Excellent (>99:1 dr) |
| Michael Addition | Good (often requires specific Lewis Acids) | Superior (High selectivity in Cu-catalyzed additions) | Moderate |
| Cleavage Conditions | Basic (LiOH/H2O2) or Reductive (LiBH4) | Acidic (Hydrolysis) or Reductive | Basic/Nucleophilic (NaOH or LAB) |
| Stability | High (Crystalline) | Moderate (Acetonide is acid-sensitive) | High (Crystalline) |
| Atom Economy | Moderate (Auxiliary MW ~177) | High (Auxiliary MW ~191 for Ph derivative) | High (Auxiliary MW ~165) |
| Preparation Cost | Moderate (Amino acid + Phosgene source) | Low (Amino alcohol + Acetone) | Low (Ephedrine is cheap) |
Key Insight: Orthogonality
The This compound auxiliary offers acid-labile cleavage , whereas Evans auxiliaries typically require basic/oxidative cleavage .[] This makes the oxazolidine auxiliary the superior choice when the target molecule contains base-sensitive moieties (e.g., esters, lactones) that might hydrolyze during Evans cleavage.
Experimental Protocols
Synthesis of the Auxiliary: (S)-2,2-Dimethyl-4-phenyloxazolidine
Unlike Evans auxiliaries which require phosgene equivalents, this synthesis is a simple condensation.[]
-
Reagents: (S)-Phenylglycinol (1.0 eq), 2,2-Dimethoxypropane (DMP) (1.5 eq), p-Toluenesulfonic acid (pTsOH) (0.05 eq), Acetone (Solvent).[]
-
Procedure:
-
Dissolve (S)-phenylglycinol in dry acetone.
-
Add DMP and catalytic pTsOH.
-
Reflux under Dean-Stark conditions or stir at RT with molecular sieves for 12-24 hours.
-
Quench with saturated NaHCO3.
-
Extract with Et2O, dry over MgSO4, and concentrate.[]
-
-
Purification: Vacuum distillation or recrystallization (if solid).
-
Validation: 1H NMR should show two distinct methyl singlets (approx. 1.5 and 1.8 ppm) indicating the formation of the 2,2-dimethyl ring.
N-Acylation (Attachment)
-
Reagents: Auxiliary (1.0 eq), Acid Chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (0.1 eq), CH2Cl2.
-
Procedure:
-
Cool solution of auxiliary and bases in CH2Cl2 to 0°C.
-
Add Acid Chloride dropwise.
-
Warm to RT and stir until TLC indicates consumption.
-
Note: The nitrogen in oxazolidines is more nucleophilic than the carbamate nitrogen in Evans auxiliaries, often making lithiation (n-BuLi) unnecessary for acylation.
-
Asymmetric Alkylation (Representative Protocol)
-
Enolization:
-
Dissolve N-acyl-2,2-dimethyloxazolidine in THF at -78°C.
-
Add LDA (1.1 eq) dropwise. Stir for 30-60 min.
-
-
Alkylation:
-
Add Alkyl Halide (1.2 - 1.5 eq) (e.g., Benzyl bromide).[]
-
Stir at -78°C for 2-4 hours, then slowly warm to -20°C.
-
-
Quench & Workup:
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
-
Cleavage (Hydrolytic):
-
Dissolve alkylated product in THF/H2O.
-
Add 1M HCl or dilute H2SO4. Stir at RT or mild heat.
-
The auxiliary hydrolyzes to the amino alcohol (water soluble/salt) and the chiral acid (organic soluble).
-
Recovery: Basify the aqueous layer to recover the chiral amino alcohol.
-
Strategic Analysis: When to Use Which?
Scenario A: Base-Sensitive Substrates
-
Recommendation: This compound .
-
Reasoning: Evans cleavage (LiOH/H2O2) is harsh on esters and epoxides. The oxazolidine auxiliary can be removed via mild acidic hydrolysis or reduction, preserving base-sensitive functionality.[]
Scenario B: Maximum Diastereoselectivity Required
-
Recommendation: Evans Oxazolidinone .[2]
-
Reasoning: The rigid planar nature of the carbamate and the well-defined Zimmerman-Traxler transition states generally yield higher de (>99:1) for simple alkylations compared to the slightly more flexible oxazolidine ring.
Scenario C: 1,4-Conjugate Addition (Michael)
-
Recommendation: This compound .
-
Reasoning: Kanemasa has demonstrated that the steric shielding of the 2,2-dimethyl group is particularly effective in blocking the face of alpha,beta-unsaturated systems during cuprate additions, often outperforming standard Evans auxiliaries in yield and selectivity for this specific transformation.[]
References
-
Kanemasa, S., et al. "2,2-Dimethyl-4-phenyloxazolidine and 2,2-Dimethyl-4,5-diphenylimidazolidine as New Chiral Auxiliaries."[][3] Tetrahedron: Asymmetry, 1991.[3] Link
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981.[4] Link
-
Garner, P., & Park, J. M. "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate."[] Journal of Organic Chemistry, 1987. Link
-
Gnecco, D., et al. "Diastereoselective alkylation of this compound derivatives."[][5] Arkivoc, 2003. Link
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society, 1994. Link
Comparative Analysis of Chiral Auxiliaries: Oxazolidinone (Evans) vs. Imidazolidinone (Helmchen/Close)
Executive Summary: The Strategic Choice of Auxiliaries
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for generating high-enantiopurity building blocks, particularly when scale, reliability, and absolute stereocontrol are paramount. While catalytic methods (organocatalysis, transition metal catalysis) have advanced, stoichiometric auxiliaries offer a level of predictability—often termed "absolute stereocontrol"—that is indispensable in early-phase drug discovery and complex natural product synthesis.
This guide compares the industry "Gold Standard"—Evans Oxazolidinones —with their robust nitrogen-analogues, the Imidazolidinone Auxiliaries (e.g., Helmchen, Close). While both classes utilize cyclic frameworks to induce chirality, their mechanistic distinctiveness, hydrolytic stability, and cleavage protocols dictate their specific utility in pharmaceutical development.
Mechanistic Basis of Stereocontrol
Understanding the causality of stereoselection is critical for rational auxiliary selection.
Evans Oxazolidinones: The Chelation Model
The Evans auxiliary operates primarily through a Zimmerman-Traxler transition state . Upon enolization with a boron or titanium Lewis acid, the carbonyl oxygen of the auxiliary and the enolate oxygen chelate to the metal center. The bulky substituent at the C4 position (e.g., isopropyl, benzyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
-
Key Feature: Formation of a rigid Z-enolate (via boron enolization) leads to predictable syn-aldol or anti-alkylation products (relative to the auxiliary).
Imidazolidinones (Helmchen/Close): Steric & Electronic Modulation
Imidazolidinone auxiliaries, such as those developed by Helmchen (derived from camphor) or Close (derived from ephedrine), often rely on a combination of steric blocking and solvent-dependent conformation .
-
Key Feature: Unlike Evans auxiliaries, where accessing the opposite diastereomer typically requires the enantiomeric auxiliary, certain imidazolidinone auxiliaries (e.g., Helmchen’s) can switch facial selectivity based on the solvent (shielding via crystal packing or solvation effects) or base used.
-
Stability: The urea backbone (N-CO-N) renders imidazolidinones more hydrolytically stable than the carbamate backbone (O-CO-N) of oxazolidinones. This allows them to survive harsher reaction conditions but can complicate removal.
Visualizing the Induction Pathway
Figure 1: Comparative workflow and induction logic for Oxazolidinone vs. Imidazolidinone auxiliaries.
Performance Metrics & Data Comparison
The following table summarizes the operational differences. Note that "Oxazolidine" in literature often refers loosely to the class, but the data below specifically contrasts Evans Oxazolidinones with Imidazolidinone Auxiliaries .
| Feature | Evans Oxazolidinone | Imidazolidinone (Helmchen/Close) |
| Backbone Chemistry | Cyclic Carbamate (O-CO-N) | Cyclic Urea (N-CO-N) |
| Primary Induction Mode | Chelation (Li/B/Ti) | Steric Blocking + Dipole/Solvent |
| Alkylation Selectivity (dr) | Typically >95:5 to >99:1 | Typically >95:5 (Solvent Tunable) |
| Aldol Selectivity | Syn-selective (B-enolate) | Can be Anti-selective or Tunable |
| Hydrolytic Stability | Moderate (Ring opening risk with hydroxide) | High (Resistant to basic hydrolysis) |
| Cleavage Conditions | LiOH/H₂O₂ (Standard), LiOBn, LiBH₄ | High Temp Hydrolysis, LiOH/H₂O₂ (Optimized), Reduction |
| Auxiliary Recovery | Excellent (>90%) | Excellent (>90%), often easier to crystallize |
| Atom Economy | Moderate (Auxiliary MW ~170-250) | Moderate (Auxiliary MW ~200-300) |
Detailed Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is determined by the diastereomeric ratio (dr) of the crude product before purification.
Protocol A: Evans Alkylation (The "Gold Standard")
Objective: Asymmetric alkylation of phenylacetic acid derivative.
-
Enolization:
-
Dissolve N-acyl oxazolidinone (1.0 equiv) in dry THF (0.1 M) under Ar.
-
Cool to -78°C. Add NaHMDS or LDA (1.1 equiv) dropwise.
-
Checkpoint: Stir for 30-60 min. The solution should remain clear or turn slightly yellow.
-
-
Alkylation:
-
Add Alkyl Halide (3-5 equiv) rapidly if liquid, or as a solution if solid.
-
Critical Step: Allow to warm slowly to -20°C or 0°C depending on electrophile reactivity.
-
Quench with saturated NH₄Cl.
-
-
Cleavage (Hydrolysis to Acid):
-
Dissolve alkylated product in THF/H₂O (3:1) at 0°C.
-
Add H₂O₂ (4 equiv, 30% w/w) followed by LiOH (2 equiv).
-
Why H₂O₂? The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide (HO⁻) toward the exocyclic carbonyl but less basic, preventing the attack on the endocyclic carbonyl (ring opening) which is a common failure mode with LiOH alone.
-
Quench with Na₂SO₃ (to destroy excess peroxide) and then acidify.
-
Protocol B: Imidazolidinone Alkylation (Helmchen Type)
Objective: Asymmetric alkylation utilizing solvent-controlled selectivity.
-
Attachment:
-
Acylate the imidazolidinone using n-BuLi and acid chloride in THF at -78°C.
-
-
Enolization & Reaction:
-
Method A (LDA/THF): Generates E-enolate (kinetic). Add LDA at -78°C, then electrophile.
-
Method B (LDA/THF-HMPA): HMPA disrupts aggregates, often reversing selectivity or enhancing rate.
-
Note: Unlike Evans, where the Z-enolate is strictly enforced by chelation, imidazolidinones allow access to different diastereomers by adding cosolvents like HMPA or DMPU.
-
-
Cleavage:
-
Due to the high stability of the urea ring, standard LiOH/H₂O₂ may be too slow at 0°C.
-
Procedure: Heat with LiOH in MeOH/THF at reflux or use high-pressure hydrolysis if the substrate is stable. For reduction to alcohol, LiBH₄ in THF is effective and preserves the auxiliary ring.
-
Critical Analysis & Troubleshooting
The "Oxazolidine" vs. "Oxazolidinone" Confusion
It is vital to distinguish between Oxazolidinones (Evans, carbamates) and Oxazolidines (acetals/hemiaminals, e.g., Seebach’s or derived from pseudoephedrine).
-
Oxazolidinones are superior for electrophilic attacks (alkylation, aldol) due to the enolate stability.
-
Oxazolidines are often used as "chiral formyl" equivalents or for nucleophilic additions to the ring itself.
-
Recommendation: For drug development involving C-C bond formation alpha to a carbonyl, Evans Oxazolidinones are the default choice due to the massive library of precedent. Use Imidazolidinones when the Evans auxiliary is unstable to the reaction conditions (e.g., strong bases that might degrade the carbamate) or when a specific "non-Evans" diastereomer is required without synthesizing the expensive enantiomeric auxiliary.
Safety Note on Cleavage
The LiOH/H₂O₂ cleavage of Evans auxiliaries generates O₂ gas.[1] On a multigram scale, this exotherm and gas evolution can be hazardous.[2]
-
Mitigation: Add H₂O₂ slowly at 0°C. Ensure efficient stirring. Test for peroxides before workup.
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981.
-
Helmchen, G., et al. "Concave-convex interactions: A new principle of stereocontrol in asymmetric synthesis." Angewandte Chemie International Edition, 1985.
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-2-methylpentanoic acid." Organic Syntheses, 1990.
-
Close, W. J. "The conformation of the imidazolidinone ring." Journal of Organic Chemistry, 1950. (Foundational chemistry for the auxiliary class).
-
Keyes, P., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 2020.
Sources
A Comparative Guide to the Deprotection of 2,2-Dimethyloxazolidine Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of multistep organic synthesis. The 2,2-dimethyloxazolidine group, often used to protect 1,2-aminoalcohols, offers stability under a range of conditions. However, the efficiency and selectivity of its removal are critical for the overall success of a synthetic route. This guide provides an in-depth evaluation of common deprotection methods for 2,2-dimethyloxazolidines, offering insights into their mechanisms, practical applications, and comparative efficiencies, supported by experimental data.
Introduction to the this compound Protecting Group
The this compound group is a cyclic ketal formed from the reaction of a 1,2-aminoalcohol with acetone. This protective strategy is valued for its straightforward installation and general stability towards basic, nucleophilic, and some organometallic reagents. The selection of an appropriate deprotection method is contingent upon the substrate's sensitivity to reaction conditions and the presence of other protecting groups. The primary methods for the cleavage of this group fall into two main categories: acidic hydrolysis and reductive cleavage.
I. Acidic Hydrolysis: The Workhorse Method
Acid-catalyzed hydrolysis is the most frequently employed method for the deprotection of 2,2-dimethyloxazolidines. The mechanism involves protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water to open the ring and ultimately release the free 1,2-aminoalcohol and acetone.
Mechanism of Acidic Hydrolysis
The efficiency of acidic hydrolysis is influenced by the strength of the acid, the solvent system, temperature, and the steric and electronic properties of the substrate. A variety of acidic conditions can be employed, ranging from strong mineral acids to milder acidic reagents.
Comparative Analysis of Acidic Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) | Notes |
| Strong Acids | |||||
| HCl (aq) | THF, MeOH, or Dioxane | Room Temp. to Reflux | 1 - 6 h | 85-95 | A common and effective method, but may not be suitable for acid-sensitive substrates. |
| H₂SO₄ (aq) | Acetone, H₂O | Room Temp. | 2 - 8 h | 80-90 | Similar to HCl, potent but lacks chemoselectivity in the presence of other acid-labile groups. |
| Mild Acids | |||||
| Acetic Acid (aq) | H₂O, THF | Room Temp. to 50 °C | 4 - 24 h | 75-90 | Offers better chemoselectivity; longer reaction times are often required.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | MeOH, EtOH | Room Temp. to Reflux | 6 - 48 h | 70-85 | A very mild catalyst, ideal for substrates with multiple acid-sensitive protecting groups.[2][3][4] |
Expert Insights: The choice between strong and mild acidic conditions is a critical decision in the synthetic design. For robust substrates, aqueous HCl or H₂SO₄ provide a rapid and high-yielding deprotection. However, in the context of complex molecule synthesis, where multiple protecting groups are present, milder reagents like acetic acid or PPTS are indispensable. The use of PPTS in an alcoholic solvent, for instance, allows for the gentle removal of the oxazolidine group while often leaving other acid-sensitive groups like silyl ethers intact.[2][4] It is crucial to monitor the reaction progress by techniques such as TLC or LC-MS to avoid prolonged exposure to acidic conditions which can lead to side reactions.
Experimental Protocol: Mild Acidic Deprotection using PPTS
-
Dissolution: Dissolve the this compound-protected compound (1.0 equiv) in methanol or ethanol (0.1-0.2 M).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.2 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Reductive Cleavage: A Milder Alternative
For substrates that are highly sensitive to acidic conditions, reductive cleavage of the oxazolidine ring presents a valuable alternative. This method typically involves the use of a reducing agent that can selectively cleave the C-O or C-N bond of the heterocyclic ring.
Reductive Deprotection using Aluminum Amalgam
A notable method for the reductive cleavage of oxazolidines involves the use of aluminum amalgam (Al-Hg). This reagent can effect the cleavage of the oxazolidine ring under neutral conditions, which is particularly advantageous for the synthesis of molecules containing acid-labile functionalities.
Mechanism of Reductive Cleavage: The precise mechanism is not fully elucidated but is thought to involve electron transfer from the aluminum amalgam to the oxazolidine ring, leading to the cleavage of the C-O or C-N bond.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) | Notes |
| Al-Hg | aq. THF, aq. Ether | 0 °C to Room Temp. | 1 - 5 h | 70-90 | A mild, non-acidic method suitable for sensitive substrates. The preparation of the amalgam requires handling of mercury salts. |
Expert Insights: Reductive cleavage with aluminum amalgam is a powerful tool when acidic methods are not viable. It is particularly useful in the synthesis of complex natural products where multiple sensitive functional groups must be preserved. However, the use of mercury compounds necessitates appropriate safety precautions and waste disposal procedures. The reaction is often carried out in a mixture of an organic solvent and water to facilitate both the solubility of the substrate and the reactivity of the amalgam.
Experimental Protocol: Reductive Cleavage with Aluminum Amalgam
-
Amalgam Preparation: Cut aluminum foil into small pieces and briefly treat with an aqueous solution of NaOH to remove the passivating oxide layer. Rinse thoroughly with deionized water and then immerse in a solution of mercury(II) chloride (2-5 wt%) for a few minutes. Wash the resulting amalgam successively with water, ethanol, and ether, and use it immediately.
-
Reaction Setup: To a solution of the this compound-protected compound (1.0 equiv) in a mixture of THF and water (e.g., 9:1 v/v), add the freshly prepared aluminum amalgam (excess).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the aluminum salts.
-
Extraction: Extract the filtrate with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
III. Chemoselectivity Considerations
The choice of a deprotection method is often dictated by the presence of other protecting groups in the molecule. The orthogonality of protecting groups is a key principle in modern organic synthesis.[5]
-
Acidic Hydrolysis:
-
Strong Acids (HCl, H₂SO₄): Will likely cleave other acid-sensitive groups such as silyl ethers (TBS, TIPS), acetals, and Boc groups.
-
Mild Acids (Acetic Acid, PPTS): Offer greater selectivity. PPTS, for instance, can often deprotect oxazolidines while leaving silyl ethers and other more robust acid-labile groups intact.[2][4]
-
-
Reductive Cleavage (Al-Hg): This method is generally compatible with most other protecting groups that are stable to reducing conditions, including esters, amides, and silyl ethers. However, it may affect reducible functional groups such as nitro groups or some carbon-carbon multiple bonds.
Conclusion and Recommendations
The deprotection of the this compound group is a critical step in many synthetic endeavors. The selection of the optimal method requires a careful analysis of the substrate's stability and the overall synthetic strategy.
-
For general-purpose deprotection of robust molecules, acidic hydrolysis with dilute HCl or H₂SO₄ is efficient and high-yielding.
-
When chemoselectivity is paramount, particularly in the presence of other acid-sensitive functionalities, mild acidic hydrolysis using PPTS or acetic acid is the method of choice.
-
For substrates that are intolerant to any acidic conditions, reductive cleavage with aluminum amalgam provides a mild and effective alternative, provided that appropriate safety measures are taken for handling mercury compounds.
It is always recommended to perform small-scale pilot reactions to determine the optimal deprotection conditions for a new substrate. Careful monitoring of the reaction progress is essential to maximize the yield and purity of the desired 1,2-aminoalcohol.
References
-
Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007–1014. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
-
Singh, S., Duffy, C. D., Shah, S. T. A., & Guiry, P. J. (2008). Zirconium(IV) Chloride as a Mild and Efficient Catalyst for the Protection and Deprotection of Functional Groups. The Journal of Organic Chemistry, 73(16), 6429–6432. [Link]
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems. XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137. [Link]
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). A Highly Efficient and Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
-
Olah, G. A., Narang, S. C., Meidar, D., & Salem, G. F. (1981). Iodotrimethylsilane. 11. A versatile and mild reagent for the cleavage of ethers, esters, and acetals. The Journal of Organic Chemistry, 46(12), 2408–2412. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Wikipedia. (2023, October 27). Oxazolidine. [Link]
-
Indian Academy of Sciences. (2007). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst. Journal of Chemical Sciences, 119(1), 55-59. [Link]
-
Sartori, G. R. S., et al. (2021). Study of the selective deprotection of a triacetonide derived from D-mannitol and synthesis of a C2-symmetric diol. Journal of the Brazilian Chemical Society, 32(4), 757-764. [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. [Link]
-
The Organic Portal. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). [Link]
-
Wikipedia. (2023, April 2). Pyridinium p-toluenesulfonate. [Link]
Sources
literature review on the synthetic applications of 2,2-dimethyloxazolidine
Executive Summary
2,2-Dimethyloxazolidine (often referred to as the N,O-acetonide of a 1,2-amino alcohol) is a critical heterocyclic scaffold in organic synthesis.[1] Unlike simple protecting groups, it serves a dual function: simultaneous protection of amine and alcohol functionalities and conformational locking to enhance stereocontrol during nucleophilic additions.
This guide objectively compares the this compound moiety against acyclic alternatives (e.g., N-Boc/O-TBS) and cyclic analogs (e.g., 2-phenyloxazolidine), providing experimental protocols for its most high-value application: the synthesis of Garner’s Aldehyde .[1]
Comparative Analysis: Protection Strategies
In the synthesis of complex amino alcohol derivatives (e.g., sphingolipids, chiral ligands), the choice of protection strategy dictates the yield and stereochemical integrity.
Table 1: Performance Matrix of Amino Alcohol Protection Strategies
| Feature | This compound (Acetonide) | Acyclic Protection (N-Boc / O-TBS) | 2-Phenyloxazolidine (Benzylidene) |
| Formation | Fast (Gem-dimethyl effect promotes cyclization).[1] | Slow (Requires two separate steps).[1] | Moderate (Slower kinetics than dimethyl).[1] |
| Atom Economy | High (Uses acetone/DMP).[1] | Low (High MW silyl groups).[1] | High (Uses benzaldehyde).[1] |
| Chirality | Achiral at C2 (No new stereocenter).[1] | N/A (Acyclic). | Chiral at C2 (Creates diastereomers).[1] |
| Acid Stability | Labile (Hydrolyzes at pH < 4).[1] | O-TBS is acid labile; N-Boc is acid labile.[1] | More Stable (Requires stronger acid/heat).[1] |
| Base Stability | Excellent (Stable to LDA, Grignards). | Good (TBS can migrate under strong base).[1] | Excellent . |
| Conformation | Rigid (Enforces chair/envelope).[1] | Flexible (Rotational freedom reduces stereo-control).[1] | Rigid. |
Expert Insight: The This compound is superior when stereochemical rigidity is required without the complication of introducing a new chiral center at the acetal carbon (C2), a common issue with benzylidene acetals (2-phenyloxazolidines).
Flagship Protocol: Synthesis of Garner’s Aldehyde[2]
The most ubiquitous application of the this compound scaffold is Garner’s Aldehyde (tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate).[1] It is a chiral pool building block derived from L-serine.[1]
Critical Causality (The "Why" behind the steps):
-
Direct Reduction vs. Redox Sequence: The original Garner method (DIBAL-H reduction of the ester) is prone to racemization (5–10% ee loss) due to the acidity of the
-proton in the intermediate aldehyde. -
The Solution: The Roush Modification (Reduction to alcohol
Swern Oxidation) is recommended here as it preserves optical purity (>98% ee) by avoiding prolonged exposure of the aldehyde to Lewis acidic aluminum species.
Experimental Workflow (Roush Modification)
Step 1: Esterification & Protection [2][3][4]
-
Reagents: L-Serine,
/MeOH, then / . -
Acetonide Formation: Treat N-Boc methyl ester with 2,2-dimethoxypropane (DMP) and catalytic
in acetone.[1]-
Note: The gem-dimethyl effect drives this cyclization to completion rapidly.[1]
-
Step 2: Reduction to Alcohol
-
Reagents:
(1.5 eq), THF, . -
Procedure: Add ester solution to LAH slurry. Quench via Fieser method (
mL , mL 15% NaOH, mL ).[1] -
Result: tert-butyl (R)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.[1]
Step 3: Swern Oxidation (The Stereocenter Savior)
-
Activation: Add DMSO (2.4 eq) to oxalyl chloride (1.1 eq) in DCM at
. -
Addition: Cannulate the alcohol from Step 2 slowly. Stir 15 min.
-
Termination: Add DIPEA (5 eq) slowly. Warm to
.-
Why DIPEA? Triethylamine can sometimes cause epimerization; the bulkier Hünig’s base (DIPEA) minimizes proton abstraction at the
-carbon.
-
Visualization: Synthesis Pathway
Figure 1: Optimized synthetic pathway for Garner's Aldehyde using the Roush modification to prevent racemization.
Mechanistic Utility: Stereocontrol & Chelation
The this compound ring is not merely a mask; it is a stereochemical director .
When a nucleophile (e.g., Grignard reagent, allyl silane) attacks the aldehyde of the this compound core, the reaction proceeds through a specific transition state.
-
Felkin-Anh Model: The bulky Boc group and the rigid ring system favor the attack from the face that minimizes steric clash, typically yielding the anti-amino alcohol (syn-diastereomer relative to the ring oxygen).
-
Chelation Control: If a Lewis acid (e.g.,
, ) is present, the metal can chelate between the aldehyde oxygen and the ring oxygen (or carbamate carbonyl), reversing selectivity to favor the syn-product.
This tunability is impossible with acyclic protection (e.g., N,N-dibenzyl), where bond rotation averages out the facial bias.[1]
Deprotection Protocols
The this compound ring is acid-labile.[1][5] The rate of hydrolysis is significantly faster than that of 2-phenyloxazolidines due to the relief of steric strain from the gem-dimethyl groups (Thorpe-Ingold effect).
Standard Protocol (Hydrolysis):
-
Solvent: MeOH/Water (4:1).
-
Reagent:
-Toluenesulfonic acid (catalytic) or 1M HCl. -
Conditions: Stir at Room Temperature for 1–2 hours.
-
Workup: Neutralize with
, evaporate MeOH, extract aqueous phase.
Self-Validating Check:
-
Monitor by TLC.[1] The disappearance of the non-polar oxazolidine spot and appearance of the polar amino alcohol spot is distinct.
-
NMR Validation: Disappearance of the two singlet methyl peaks (
ppm) confirms ring opening.
Visualization: Stability Profile
Figure 2: Stability profile of the this compound scaffold under common synthetic conditions.
References
-
Garner, P., & Park, J. M. (1987).[1] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.
-
McKee, J. A., & Moore, J. L. (2013).[1] Garner's Aldehyde. Organic Syntheses, 90, 268-279.[1] [1]
-
Dondoni, A., & Perrone, D. (2004).[1] Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate. Organic Syntheses, Coll.[1][4] Vol. 10, 140. [1]
-
Liang, J., & Wu, J. (2005).[1] Improved Synthesis of Garner's Aldehyde via the Roush Modification.[4] Journal of Organic Chemistry, 70(1), 334-337.[1]
-
Passiniemi, M., & Koskinen, A. M. (2013).[1] Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[6] Beilstein Journal of Organic Chemistry, 9, 2641–2659.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
Assessing the Orthogonality of the 2,2-Dimethyloxazolidine Protecting Group
Executive Summary: The "Pseudoproline" Advantage
The 2,2-dimethyloxazolidine moiety acts as a simultaneous protecting group for vicinal amino alcohols (typically Serine or Threonine).[1] Unlike simple carbamates (Boc, Fmoc) that protect amines and alcohols independently, this cyclic N,O-isopropylidene acetal locks the conformation of the backbone.[1]
In peptide chemistry, this structure is famously known as a "pseudoproline" (
This guide evaluates its orthogonality, comparing its acid-labile nature against the base-labile oxazolidinone and standard carbamates.[1]
Mechanistic Insight: Formation & Hydrolysis[1][3]
Understanding the chemical stability of the this compound requires analyzing it as an aminal/acetal hybrid .[1]
Formation (Thermodynamic Control)
The ring is typically formed via the condensation of a 1,2-amino alcohol with acetone (or 2,2-dimethoxypropane) in the presence of an acid catalyst (e.g.,
Cleavage (Acid-Catalyzed Hydrolysis)
The cleavage mechanism is the reverse of formation.[1] It is strictly acid-mediated .[1] The gem-dimethyl group provides steric bulk that stabilizes the ring against nucleophilic attack but makes the acetal oxygen sufficiently basic to accept a proton, initiating ring opening.[1]
Diagram 1: Acid-Catalyzed Cleavage Pathway
The following diagram illustrates the stepwise hydrolysis, highlighting the critical protonation event that breaks the N,O-acetal linkage.[1]
[1]
Orthogonality Profile & Comparative Analysis
The utility of a protecting group is defined by what it survives.[3] The this compound is orthogonal to base but labile to acid .[1]
Stability Map
-
Acids (TFA, HCl): Unstable. Cleaves rapidly.[1]
-
Bases (Piperidine, NaOH): Stable. Compatible with Fmoc removal.[1]
-
Nucleophiles (Fluoride): Stable. Compatible with silyl ether deprotection.[1]
-
Reducing Agents (DIBAL-H, LiAlH4): Stable. (Note: The N-protected ring is stable; this allows the reduction of esters to aldehydes, as seen in the synthesis of Garner's Aldehyde ).[1]
-
Oxidants: Generally stable, though the amine nitrogen is susceptible if not acylated.[1]
Comparative Table: Oxazolidine vs. Alternatives
| Feature | This compound | Oxazolidinone | Boc + tBu Ether | Fmoc + tBu Ether |
| Chemical Class | N,O-Acetal (Aminal) | Cyclic Carbamate | Acyclic Carbamate/Ether | Acyclic Carbamate/Ether |
| Cleavage Condition | Acid (TFA, HCl) | Base (Hydrolysis) or Reduction | Acid (TFA) | Base (Fmoc) / Acid (tBu) |
| Orthogonality | Orthogonal to Base & Fluoride | Orthogonal to Acid | Not Orthogonal to Oxazolidine | Orthogonal (Fmoc vs tBu) |
| Structure Effect | Induces "Kink" (Pseudoproline) | Rigid, planar | Flexible | Flexible |
| Primary Use | Ser/Thr protection, Aggregation disruption | Chiral Auxiliaries (Evans), 1,2-amino alcohol protection | General SPPS | General SPPS |
Critical Distinction: Oxazolidine vs. Oxazolidinone
Do not confuse these two.[1]
-
Oxazolidine (Acetal): Cleaved by Acid .[1][4][5] Used for temporary protection during base-catalyzed steps (e.g., Fmoc SPPS).[1]
-
Oxazolidinone (Carbamate): Cleaved by Strong Base (e.g., LiOH, NaOH) or Lithium/Ammonia .[1] It is generally stable to TFA.[1]
Decision Logic for Selection
Use the following decision tree to determine if this compound is the correct choice for your synthetic route.
Experimental Protocols
Protocol A: Formation of Garner's Aldehyde (Oxazolidine Formation)
Source Grounding: Adapted from Garner et al. (1984) and subsequent optimizations.[1]
Reagents: N-Boc-Serine methyl ester, 2,2-dimethoxypropane (DMP),
-
Dissolution: Dissolve N-Boc-Serine methyl ester (1.0 equiv) in anhydrous toluene (0.1 M).
-
Acetalization: Add 2,2-dimethoxypropane (3–5 equiv) and a catalytic amount of
TsOH (0.1 equiv).[1] -
Reflux: Heat the mixture to reflux with a Dean-Stark trap to remove methanol/water. Monitor by TLC (approx. 1–2 hours).
-
Workup: Cool to RT. Neutralize with TEA (triethylamine).[1] Concentrate in vacuo.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Yield: Typically 85–95% .
Protocol B: Cleavage (Deprotection)
Context: Final cleavage in Fmoc-SPPS or solution phase deprotection.
Reagents: Trifluoroacetic acid (TFA), Water (
-
Cocktail Preparation: Prepare a solution of TFA/H2O/TIS (95:2.5:2.5 v/v/v).
-
Reaction: Add the protected substrate (resin-bound or free) to the cocktail (10 mL per gram of resin).
-
Incubation: Shake at room temperature for 2–3 hours .
-
Note: Pseudoprolines hydrolyze slightly slower than simple Boc groups; ensure full 2+ hours.[1]
-
-
Workup:
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-Boc-serinal.[1] Journal of Organic Chemistry.
-
Mutter, M., et al. (2004). Pseudoprolines in Peptide Synthesis: Concepts and Applications.[1] Journal of Peptide Science.
-
Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis.[1] Journal of the American Chemical Society.[1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Stability Data).
Sources
A Comparative Guide to 2,2-Dimethyloxazolidine in Industrial Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the synthetic chemist's toolbox is replete with methods to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable strategy. This guide provides an in-depth technical analysis of 2,2-dimethyloxazolidine, a structurally simple yet versatile building block, and evaluates its cost-benefit profile in industrial synthesis against more conventional alternatives. While not a classical chiral auxiliary in the vein of Evans oxazolidinones, its utility as a protecting group and a precursor to chiral ligands presents a compelling case for its consideration in process development.
The Shifting Landscape of Asymmetric Synthesis: Beyond Traditional Auxiliaries
The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, driven by the often differing pharmacological and toxicological profiles of enantiomers.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[2] After the desired stereocenter is set, the auxiliary is cleaved and ideally recovered for reuse.
While highly effective, the use of stoichiometric chiral auxiliaries introduces additional steps for attachment and removal, impacting the overall process mass intensity and cost.[2] This has fueled the development of catalytic asymmetric methods. Herein lies the nuanced potential of this compound: not as a direct replacement for workhorse auxiliaries like Evans oxazolidinones or camphorsultam in enolate chemistry, but as a cost-effective starting material for creating chiral environments, either through transient protection or in the design of novel catalytic systems.
Performance and Cost Analysis: this compound vs. Established Alternatives
Our analysis focuses on two primary applications where this compound can be strategically employed: as a protecting group for α-amino acids and as a scaffold for chiral ligands in asymmetric catalysis.
Protecting Group Strategy for Chiral Building Blocks
The protection of functional groups is a cornerstone of multi-step organic synthesis. For α-amino acids, the temporary protection of the amine and carboxylic acid groups is essential for many transformations. This compound, formed from the condensation of an amino acid with acetone, can protect both the amine and the carboxylic acid in a single step, forming a constrained cyclic system. This offers an alternative to more common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[3]
Table 1: Comparison of Protecting Group Strategies for α-Amino Acids
| Feature | This compound | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection | One step, acid-catalyzed condensation with acetone | Typically requires Boc-anhydride and base | Requires Fmoc-OSu or Fmoc-Cl and base |
| Deprotection | Mild acidic hydrolysis | Strong acid (e.g., TFA) | Base (e.g., piperidine) |
| Orthogonality | Cleaved under mild acid | Orthogonal to Fmoc | Orthogonal to Boc and many acid-labile groups |
| Cost of Reagent | Low (Acetone) | Moderate (Boc-anhydride) | High (Fmoc-OSu) |
| Atom Economy | High (water is the only byproduct) | Moderate | Low |
| Waste Stream | Acetone, water, mild acid/base | TFA, scavengers | Piperidine, dibenzofulvene adducts |
| Advantages | Low cost, simple procedure, simultaneous protection of N and O | Well-established, robust, widely used in solid-phase peptide synthesis | Mild cleavage conditions, suitable for acid-sensitive substrates |
| Disadvantages | Not as widely applicable as Boc/Fmoc, potential for racemization during formation/cleavage | Harsh deprotection conditions | Base-labile, potential for side reactions |
Cost-Benefit Rationale: The primary advantage of the this compound protection strategy is its low cost and simplicity. For early-stage process development or the synthesis of chiral building blocks where cost is a major driver, this method can be highly effective. However, the well-established orthogonality and extensive literature support for Boc and Fmoc groups often make them the preferred choice in complex, multi-step syntheses like solid-phase peptide synthesis, despite their higher reagent and waste disposal costs.[4]
Chiral Ligands for Asymmetric Catalysis vs. Stoichiometric Auxiliaries
An alternative to the stoichiometric use of chiral auxiliaries is the development of chiral ligands that can be used in catalytic amounts with a metal to induce asymmetry. Chiral oxazolines are a well-known class of ligands for this purpose.[5] this compound can serve as a precursor to chiral ligands, offering a potentially more cost-effective and sustainable approach compared to the use of traditional chiral auxiliaries.
Table 2: Comparison of Asymmetric Synthesis Strategies
| Feature | Catalytic (this compound-derived Ligand) | Stoichiometric (Evans Oxazolidinone) | Stoichiometric (Camphorsultam) |
| Chiral Source | Catalytic amount (e.g., 1-10 mol%) | Stoichiometric amount (1 equivalent) | Stoichiometric amount (1 equivalent) |
| Synthesis Steps | Substrate + Reagent (in presence of catalyst) | 1. Attach auxiliary, 2. Diastereoselective reaction, 3. Cleave auxiliary | 1. Attach auxiliary, 2. Diastereoselective reaction, 3. Cleave auxiliary |
| Overall Yield | Dependent on catalyst efficiency | Generally high for each step, but cumulative loss over 3 steps | Generally high for each step, but cumulative loss over 3 steps |
| Diastereoselectivity | Highly dependent on ligand/metal combination | Typically >95% de | Typically >95% de |
| Recyclability | Catalyst recovery can be challenging | Auxiliary recovery is often high (>90%) | Auxiliary recovery is often high (>90%) |
| Cost | Lower raw material cost, higher initial catalyst/ligand synthesis cost | High cost due to stoichiometric use of expensive auxiliary[6] | High cost due to stoichiometric use of expensive auxiliary |
| Waste | Lower solvent and reagent waste | Higher solvent and reagent waste from attachment/cleavage steps | Higher solvent and reagent waste from attachment/cleavage steps |
| Industrial Viability | Highly desirable for green chemistry and cost-effectiveness | Well-established, reliable, but less atom-economical | Well-established, reliable, but less atom-economical |
Cost-Benefit Rationale: The catalytic approach, while requiring initial investment in ligand synthesis and process optimization, offers significant long-term advantages in terms of reduced raw material costs, lower waste generation, and improved process efficiency.[7] The high cost of stoichiometric auxiliaries like Evans oxazolidinones and camphorsultam, coupled with the associated costs of attachment and cleavage steps and subsequent waste disposal, makes the development of catalytic alternatives a high priority in industrial settings.
Experimental Protocols and Methodologies
Synthesis of a this compound-Protected Amino Acid
This protocol describes the formation of (S)-4-benzyl-2,2-dimethyloxazolidin-5-one from L-phenylalanine as a representative example.
Materials:
-
L-Phenylalanine
-
Acetone
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-phenylalanine (1 equivalent), a catalytic amount of p-toluenesulfonic acid monohydrate, and a sufficient volume of toluene to suspend the amino acid.
-
Add a large excess of acetone (5-10 equivalents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Causality of Experimental Choices:
-
Dean-Stark Apparatus: The formation of the oxazolidine is a condensation reaction that produces water. The removal of water by azeotropic distillation with toluene drives the equilibrium towards the product, ensuring a high yield.
-
p-Toluenesulfonic Acid: An acid catalyst is required to protonate the carbonyl oxygen of acetone, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the amino acid.
-
Excess Acetone: Using an excess of acetone helps to drive the reaction to completion according to Le Chatelier's principle.
Asymmetric Alkylation using an Evans Oxazolidinone (for comparison)
This protocol outlines a typical asymmetric alkylation using an Evans-type chiral auxiliary.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Diisopropylamine
-
Benzyl bromide
-
Tetrahydrofuran (anhydrous)
Procedure:
-
Acylation: Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 15 minutes. Add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated ammonium chloride solution and extract the product.
-
Alkylation: Dissolve diisopropylamine in anhydrous THF at -78 °C and add n-butyllithium to form lithium diisopropylamide (LDA). Add the N-propionyl oxazolidinone from the previous step to the LDA solution at -78 °C to form the enolate. Add benzyl bromide and stir for several hours at -78 °C.
-
Work-up and Purification: Quench the reaction with saturated ammonium chloride and extract the product. Purify by column chromatography to isolate the alkylated product.
-
Cleavage: The auxiliary can be cleaved, for example, by treatment with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.[8]
Causality of Experimental Choices:
-
Anhydrous Conditions and Low Temperature: The use of strong bases like n-butyllithium and LDA necessitates the exclusion of water and low temperatures to prevent side reactions and ensure the stability of the enolates.
-
LDA: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon of the propionyl group to form the desired enolate for alkylation.
-
Chiral Auxiliary: The bulky phenyl and methyl groups on the oxazolidinone ring effectively block one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the less hindered face, thus inducing high diastereoselectivity.[9]
Visualization of Synthetic Workflows
Workflow for Protecting Group Strategy
Caption: General workflow for a stoichiometric chiral auxiliary.
Conclusion and Future Outlook
This compound presents a nuanced value proposition in industrial synthesis. While it is not a direct competitor to established chiral auxiliaries for mainstream asymmetric transformations like enolate alkylations, its cost-effectiveness and ease of use make it an attractive option for specific applications.
As a protecting group for amino acids, it offers a low-cost, atom-economical alternative to Boc and Fmoc, particularly for the synthesis of chiral building blocks where harsh reaction conditions are not subsequently required. The most promising and industrially relevant application, however, may lie in its use as a precursor for chiral ligands in asymmetric catalysis. The development of highly efficient catalytic systems derived from inexpensive starting materials like this compound aligns with the principles of green chemistry and the economic drivers of the pharmaceutical and fine chemical industries.
Future research should focus on expanding the library of chiral ligands derived from this compound and exploring their efficacy in a broader range of asymmetric transformations. A thorough analysis of their stability, recyclability, and performance against established catalytic systems will be crucial in determining their ultimate industrial viability. For process chemists and drug development professionals, this compound should be viewed not as a universal solution, but as a strategic tool to be deployed when its unique cost-benefit profile aligns with the specific demands of the synthetic route.
References
- Albericio, F. (2018). Amino Acid-Protecting Groups. SciSpace.
- Bull, J. A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1338-1344.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations of chiral isoxazolidin-2-ones. Journal of the American Chemical Society, 104(6), 1737-1739.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
- IAEA. (2011).
- Wikipedia. (2023). Chiral auxiliary.
- Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands.
- Yim, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(21), 3848.
- Zhang, W., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1932-1947.
- Abdel-Magid, A. F. (2015). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2010–2014): A Recapitulation of Chirality. ACS Medicinal Chemistry Letters, 6(11), 1126-1144.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Chiralpedia. (2024).
- Reddit. (2023).
- Davies, S. G., et al. (2006). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry, 4(15), 2849-2861.
- Davies, S. G., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 4(15), 2862-2875.
- Fusion Technology Institute. (n.d.). Lifecycle Waste Disposal and Decommissioning Costs for ARIES Systems Code.
- MDPI. (2022). An Integrated Strategy for Pre-Disposal of Spent Cation-Exchange Resins by Repurposing Industrial By-Products.
- Pfizer. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Royal Society of Chemistry. (2018).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Thakkar, R., & Singh, D. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 15(11), 1386.
- Evans, D. A., et al. (2002). Recent Advances in Asymmetric Synthesis with Chiral Imide Auxiliaries. L'actualité chimique, (255), 3-10.
- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-11). Wiley-VCH.
- Chiralpedia. (2024).
- AAPPTec. (n.d.).
- Evans, D. A., et al. (2002). Recent Advances in Asymmetric Synthesis with Chiral Imide Auxiliaries. L'actualité chimique, (255), 3-10.
- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-11). Wiley-VCH.
- Pfizer. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Royal Society of Chemistry. (2018).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Thakkar, R., & Singh, D. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 15(11), 1386.
- Wikipedia. (2023). Chiral auxiliary.
- Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands.
- Yim, S., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(21), 3848.
- Zhang, W., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1932-1947.
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Safety Operating Guide
Navigating the Safe Handling of 2,2-Dimethyloxazolidine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Researchers, scientists, and drug development professionals engaged in the handling of 2,2-dimethyloxazolidine must adhere to stringent safety protocols due to its flammable nature and potential for skin, eye, and respiratory irritation. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) selection, operational procedures, and compliant disposal plans.
Understanding the Hazard Profile of this compound
A thorough understanding of the inherent risks associated with this compound is fundamental to establishing a robust safety culture. This compound is classified as a flammable liquid and is known to cause skin and eye irritation, as well as potential respiratory irritation.[1] The causality behind these hazards lies in its chemical properties as an organic amine, which can be corrosive to tissues upon contact, and its volatility, which contributes to the risk of inhalation and flammability.
| Hazard Classification | Description | GHS Hazard Statement |
| Flammable Liquid | Possesses a flash point that allows it to ignite readily under ambient conditions. | H226: Flammable liquid and vapor.[2] |
| Skin Corrosion/Irritation | Can cause skin irritation upon direct contact. | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation. | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled. | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure to mitigate the risks associated with handling this compound. The following provides a detailed, step-by-step guide to the appropriate PPE.
Eye and Face Protection
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling this compound. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles. This dual protection is essential to prevent contact with the corrosive liquid, which can cause serious eye damage.[1]
Skin and Body Protection
A flame-resistant lab coat is the minimum requirement for body protection. For larger quantities or procedures with a higher splash risk, a chemically resistant apron or a full chemical-resistant suit should be considered.[1] It is crucial that lab coats are kept clean and are not worn outside of the laboratory to prevent the spread of contamination.
Hand Protection: A Critical Choice
The selection of appropriate gloves is paramount. While no specific chemical resistance data for this compound is readily available, general guidance for handling organic amines and flammable liquids suggests the use of nitrile or neoprene gloves.[3] It is imperative to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an additional layer of protection.
| Glove Material | Recommendation for Handling this compound | Rationale |
| Nitrile | Recommended for incidental contact. | Offers good resistance to a range of chemicals and provides a good balance of dexterity and protection. |
| Neoprene | Recommended for extended contact or immersion. | Provides excellent resistance to a broad spectrum of chemicals, including many organic compounds. |
| Butyl Rubber | Consider for high-risk operations. | Offers superior resistance to many organic solvents and corrosive chemicals.[4] |
| Latex | Not Recommended. | Can exhibit poor resistance to many organic solvents and may cause allergic reactions. |
Glove Usage Protocol:
-
Inspection: Before donning, visually inspect gloves for any tears, pinholes, or signs of degradation.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: Be mindful of potential punctures or tears. If a glove is compromised, remove it immediately, wash your hands, and don a new pair.
-
Doffing: To prevent skin contact with contaminants on the exterior of the glove, use a proper removal technique (glove-to-glove and skin-to-skin).
-
Disposal: Dispose of used gloves in the designated hazardous waste container.
Respiratory Protection
Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow is designed to ensure a safe operational environment.
Pre-Operational Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all necessary PPE: Have all required PPE readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Safety Data Sheet (SDS): Before beginning work, re-familiarize yourself with the specific hazards and emergency procedures for this compound.
Handling Procedure:
-
Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container fails.
-
Dispensing: Conduct all dispensing of this compound within a chemical fume hood. Use a funnel for transferring to prevent spills.
-
Heating: If heating is required, use a water bath or heating mantle. Never use an open flame.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed when not in use.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spills
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and associated waste must be conducted in strict accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal repercussions.
Waste Segregation and Collection
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic amines and flammable liquids.
-
Solid Waste: All contaminated solid materials, including used gloves, absorbent materials from spills, and contaminated labware, must be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound are still considered hazardous waste as they may contain residual liquid and vapor. These should be collected for hazardous waste disposal and not discarded in regular trash.[6]
Decontamination of Lab Equipment
Before removal from the lab for servicing or disposal, any equipment that has come into contact with this compound must be decontaminated.[7]
-
Initial Wipe-Down: Wearing appropriate PPE, wipe down all surfaces of the equipment with a solvent known to be effective for organic amines (e.g., isopropanol), followed by a thorough cleaning with soap and water.
-
Rinsate Collection: All rinsate from the decontamination process must be collected as hazardous waste.
-
Labeling: Once decontaminated, the equipment should be clearly labeled as such, indicating the date and method of decontamination.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the inherent hazards, diligently using the correct personal protective equipment, adhering to established operational plans, and responsibly managing waste, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, but it is the responsibility of every individual to remain vigilant and prioritize safety in all aspects of their work.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet: (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. Retrieved from [Link]
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Environmental Health and Safety, University of Wisconsin-Madison. OSHA Glove Selection Chart. Retrieved from [Link]
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Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910.106 - Flammable liquids. Retrieved from [Link]
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Texas A&M University-Commerce. (2020, March 23). IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Retrieved from [Link]
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Tri-iso. Material Safety Data Sheet: ADDOCAT KE-9018 363D. Retrieved from [Link]
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A-Z Safety. Gloves Chemical Resistance Chart. Retrieved from [Link]
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DQE. Personal Protective Equipment - PPE - Chemical Resistant Gloves. Retrieved from [Link]
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A-Plus Corporation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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AIST. Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]
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Ansell. Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
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Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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Columbia University. Chemical Resistance Guide. Retrieved from [Link]
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Sempermed. Recommendation on Chemical Resistance. Retrieved from [Link]
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APEC. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
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- 7. polarlabprojects.com [polarlabprojects.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
